1,3-Dimethyl-8-thiaxanthin
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Overview
Description
4,6-Dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione is a heterocyclic compound that belongs to the class of thiadiazoles. This compound is characterized by its unique structure, which includes a thiadiazole ring fused with a pyrimidine ring. The presence of methyl groups at positions 4 and 6, along with the dione functionality, contributes to its distinct chemical properties.
Preparation Methods
The synthesis of 4,6-dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione typically involves the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides. The reaction is carried out in the presence of a base, such as triethylamine, which facilitates the formation of the thiadiazole ring . The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) to ensure proper solubility and reaction efficiency .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4,6-Dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Common reagents and conditions used in these reactions include organic solvents like chloroform or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.
Scientific Research Applications
4,6-Dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4,6-dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication . In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
4,6-Dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione can be compared with other similar compounds, such as:
1,3,4-Thiadiazoles: These compounds also contain a thiadiazole ring but differ in their substitution patterns and biological activities.
The uniqueness of 4,6-dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione lies in its fused ring system and the presence of both sulfur and nitrogen atoms, which contribute to its diverse chemical reactivity and biological activities.
Properties
CAS No. |
4712-49-6 |
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Molecular Formula |
C6H6N4O2S |
Molecular Weight |
198.21 g/mol |
IUPAC Name |
4,6-dimethyl-[1,2,5]thiadiazolo[3,4-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C6H6N4O2S/c1-9-4-3(7-13-8-4)5(11)10(2)6(9)12/h1-2H3 |
InChI Key |
GWYVUXRHNDIFDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NSN=C2C(=O)N(C1=O)C |
Origin of Product |
United States |
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